N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Description
N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-methylcyclohexylcarbamoyl group and a 3-(trifluoromethyl)benzamide moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its role in medicinal chemistry due to its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking . The trifluoromethyl group on the benzamide moiety likely improves lipophilicity and bioavailability, while the cyclohexylcarbamoyl substituent may contribute to membrane permeability and target specificity .

Properties
IUPAC Name |
N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUGWHRQUWAYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Attachment of the Cyclohexylcarbamoyl Group: This step involves the reaction of the oxadiazole intermediate with cyclohexyl isocyanate.
Introduction of the Trifluoromethylbenzamide Moiety: This final step involves the coupling of the oxadiazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, such as:
- SNB-19
- OVCAR-8
- NCI-H40
In vitro assays have shown promising results, with significant percent growth inhibition (PGI) against these cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory pathway, and compounds that inhibit its activity can potentially reduce inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic efficacy. The presence of the trifluoromethyl group and the oxadiazole moiety are believed to enhance the biological activity by improving lipophilicity and binding affinity to biological targets .
Study 1: Anticancer Efficacy
In a study published in ACS Omega, derivatives similar to this compound were synthesized and tested for anticancer activity. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective growth inhibition .
Study 2: Molecular Docking Analysis
A separate study focused on using molecular docking techniques to predict the binding affinity of this compound to various protein targets involved in cancer and inflammation. The findings suggested that modifications to the oxadiazole ring could lead to enhanced interactions with target proteins, paving the way for further optimization .
Mechanism of Action
The mechanism of action of N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is due to its ability to bind to the active site of the urease enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity : The indole-containing compound (IC₅₀ = 0.427 μM) demonstrates higher potency compared to the target compound, suggesting that bulky aromatic groups like indole may enhance target binding affinity .
Sulfanyl vs. Sulfonamide Linkers : Compounds with sulfanyl-methyl groups (e.g., benzylsulfanyl) exhibit simpler synthetic pathways compared to sulfonamide derivatives, which may require additional steps for sulfamoyl group introduction .
Thiadiazole-Based Analogues
N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide replaces the oxadiazole ring with a thiadiazole system. However, its higher molecular weight (467.34 vs. ~480 for the target compound) may reduce solubility.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The presence of a trifluoromethyl group enhances resistance to oxidative metabolism, a critical advantage over non-fluorinated analogues .
- Target Specificity : Cyclohexylcarbamoyl groups may improve selectivity for hydrophobic binding pockets, as observed in cyclohexane-containing kinase inhibitors .
- Limitations : Lack of reported IC₅₀ values for the target compound limits direct efficacy comparisons.
Biological Activity
N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula : CHFNOS
- Molecular Weight : 404.48 g/mol
- CAS Number : 866042-11-7
The structure includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring is synthesized via cyclization reactions involving appropriate precursors such as hydrazides and isocyanates. The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown antifungal activity against various strains, outperforming traditional antifungal agents like pyraclostrobin in certain assays .
| Compound | Activity (%) | Comparison |
|---|---|---|
| N-[...] | 84.4 | Better than pyraclostrobin (81.4%) |
| N-[...] | 80.8 | Comparable to pyraclostrobin |
| N-[...] | 57.7 | Moderate activity |
Cytotoxicity Studies
Cytotoxicity assays conducted on human tumor cell lines have indicated that this compound may possess selective cytotoxic effects. For instance, compounds with similar structures were tested against various cancer cell lines, revealing IC50 values that suggest potential for further development in cancer therapies .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The presence of the oxadiazole ring is believed to enhance the binding affinity to these targets due to its electron-withdrawing properties.
Case Studies
-
Zebrafish Embryo Toxicity Study :
A study evaluated the toxicity of related benzamide derivatives in zebrafish embryos, revealing that certain modifications to the structure could mitigate toxicity while retaining biological efficacy . This highlights the potential for optimizing the compound for therapeutic use. -
RET Kinase Inhibition :
Research on structurally similar compounds has shown promising results as RET kinase inhibitors, which are crucial in certain types of cancers. These findings suggest that this compound could be explored further for its kinase inhibitory properties .
Q & A
Q. What analytical approaches assess stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to simulated gastric fluid (pH 2) and serum (37°C) for 24h; analyze via HPLC .
- Light/Heat Stress : Store at 40°C/75% RH or under UV light; monitor degradation products .
- Cyclic Voltammetry : Evaluate redox stability in PBS buffer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
